

CAS number for Methyl 5-methylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	Methyl 5-methylthiazole-2-carboxylate
Cat. No.:	B1300352

[Get Quote](#)

An In-depth Technical Guide to **Methyl 5-methylthiazole-2-carboxylate**

CAS Number: 79247-98-6

This technical guide provides a comprehensive overview of **Methyl 5-methylthiazole-2-carboxylate**, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, synthesis protocols, and key applications, with a focus on experimental data and methodologies.

Compound Identification and Properties

Methyl 5-methylthiazole-2-carboxylate is a substituted thiazole derivative. The thiazole ring is a common scaffold in medicinal chemistry, and its derivatives exhibit a wide range of biological activities.

Table 1: Physicochemical Properties of **Methyl 5-methylthiazole-2-carboxylate**

Property	Value	Source
CAS Number	79247-98-6	
Molecular Formula	C ₆ H ₇ NO ₂ S	
Molecular Weight	157.19 g/mol	[1] [2]
IUPAC Name	methyl 5-methyl-1,3-thiazole-2-carboxylate	
Synonyms	Methyl 5-methyl-2-thiazolecarboxylate	[3]
Physical Form	Liquid	
Purity	≥98%	
Storage Temperature	Ambient Storage	
InChI	1S/C6H7NO2S/c1-4-3-7-5(10-4)6(8)9-2/h3H,1-2H3	
InChI Key	RYIXYFPZODBRMO-UHFFFAOYSA-N	
SMILES	COC(=O)C1=NSC(C)=C1	
Polar Surface Area	67.4 Å ²	[2]
XLogP3	1.5	[2]

Table 2: Safety Information

Identifier	Description
Signal Word	Warning
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [2]
Precautionary Codes	P260, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P403+P233, P405, P501

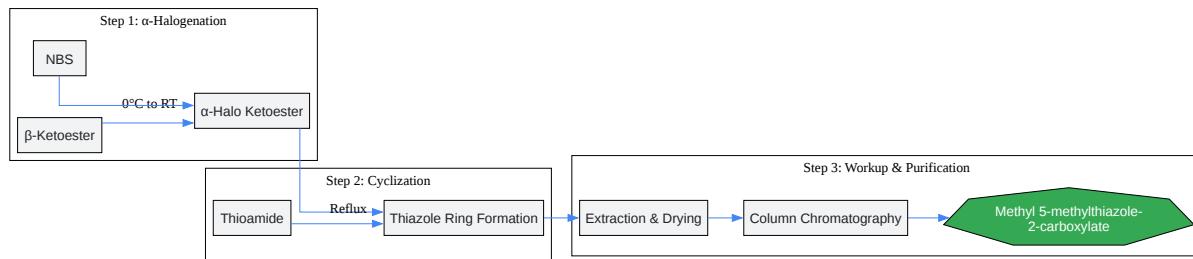
Synthesis and Experimental Protocols

The synthesis of substituted thiazoles can be achieved through various methods, most notably the Hantzsch thiazole synthesis. This involves the condensation of an α -haloketone with a thioamide. For **methyl 5-methylthiazole-2-carboxylate** and its isomers, esterification of the corresponding carboxylic acid is also a common route.

Experimental Protocol 1: Hantzsch Thiazole Synthesis (General Procedure)

This protocol is a generalized one-pot method adapted from the synthesis of related ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, which is a common strategy for building the thiazole ring.[\[4\]](#)[\[5\]](#)

Objective: To synthesize a methylthiazole carboxylate derivative via a one-pot reaction.


Materials:

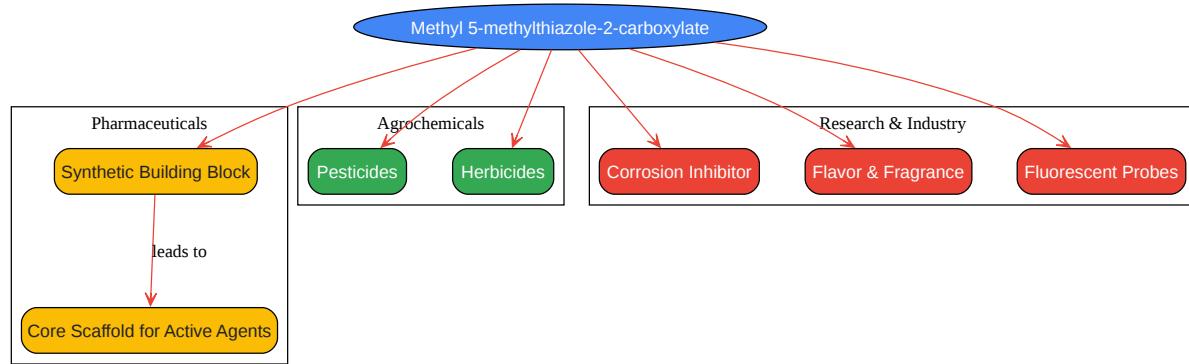
- Ethyl acetoacetate (or methyl acetoacetate)
- N-Bromosuccinimide (NBS)
- Thiourea (or a corresponding thioamide)
- Solvent (e.g., Tetrahydrofuran (THF) and water mixture)

- Methanol (for esterification if starting from the acid)
- Acid or base catalyst as required

Procedure:

- A solution of the β -ketoester (e.g., ethyl acetoacetate, 1.0 eq) is prepared in a suitable solvent system (e.g., a mixture of THF and water).
- The solution is cooled to 0°C in an ice bath.
- N-Bromosuccinimide (NBS) (1.2 eq) is added portion-wise to the cooled solution.
- The reaction mixture is stirred at room temperature for approximately 2 hours. The progress of the bromination can be monitored by Thin-Layer Chromatography (TLC).^[4]
- Once the starting material is consumed, the thioamide (e.g., thiourea, 1.0 eq) is added to the mixture.
- The reaction is then heated to reflux (approx. 80°C) for 2-3 hours to facilitate the cyclization and formation of the thiazole ring.^[4]
- After cooling, the product is isolated. This may involve basification with ammonia, followed by extraction with an organic solvent (e.g., ethyl acetate).
- The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel or by recrystallization to yield the final thiazole carboxylate.

[Click to download full resolution via product page](#)


Caption: General workflow for the Hantzsch synthesis of thiazole carboxylates.

Applications and Biological Relevance

Thiazole-containing compounds are of significant interest in medicinal chemistry and materials science. While specific data on **Methyl 5-methylthiazole-2-carboxylate** is limited, the applications of its structural analogs are well-documented.

- **Pharmaceutical Intermediates:** Thiazole derivatives are crucial building blocks for synthesizing more complex, biologically active molecules.^[6] They form the core of various drugs with antimicrobial, antifungal, antiviral, anti-inflammatory, and antitumor properties.^[1] ^[4]
- **Agrochemicals:** These compounds are used in the formulation of pesticides and herbicides, contributing to crop protection.^[6]
- **Materials Science:** They find use as corrosion inhibitors for metals.^[1]

- Flavor and Fragrance: The unique sensory properties of some thiazole derivatives make them useful in the food and cosmetics industries.[6]
- Biochemical Research: Methyl 2-methylthiazole-5-carboxylate, a close isomer, has been studied as a protein stabilizing agent, a fluorescent probe in imaging, and as an inhibitor of enzymes like xanthine oxidase.[1]

[Click to download full resolution via product page](#)

Caption: Key application areas for thiazole carboxylate derivatives.

Spectroscopic and Analytical Data

Characterization of thiazole derivatives typically involves a combination of spectroscopic techniques. The following table presents expected data based on analyses of closely related structures.

Table 3: Exemplary Analytical Data for a Methylthiazole Derivative[7]

Analysis Type	Data Interpretation
¹ H NMR	Signals expected for the methyl group on the thiazole ring (~2.3 ppm), the methyl ester group (~3.8 ppm), and the proton on the thiazole ring.
IR Spectroscopy	Characteristic peaks for C=O stretching of the ester group, C=N stretching of the thiazole ring, and C-H stretching.
Mass Spectrometry	The molecular ion peak (M ⁺) corresponding to the compound's molecular weight (157.19 for C ₆ H ₇ NO ₂ S) would be expected.
Elemental Analysis	The calculated percentages of C, H, N, and S should match the experimental values. For C ₆ H ₇ NO ₂ S: C, 45.85%; H, 4.49%; N, 8.91%; S, 20.40%.

This guide provides a foundational understanding of **Methyl 5-methylthiazole-2-carboxylate** for scientific and research applications. Further investigation into its specific biological activities and reaction kinetics is warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Methyl 2-methylthiazole-5-carboxylate | 53233-90-2 [smolecule.com]
- 2. Methyl 2-methyl-1,3-thiazole-5-carboxylate | C₆H₇NO₂S | CID 21427465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ETHYL 5-METHYLTHIAZOLE-2-CARBOXYLATE | 58334-08-0 [amp.chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]

- 5. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number for Methyl 5-methylthiazole-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1300352#cas-number-for-methyl-5-methylthiazole-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com